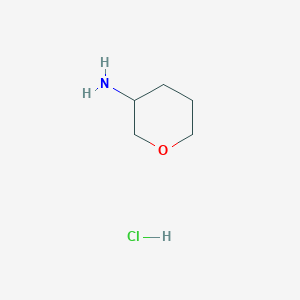

Tetrahydro-2H-pyran-3-amine hydrochloride

Description

Structural Characterization and Nomenclature

The molecular formula of this compound is C₅H₁₂ClNO, with a molecular weight of 137.61 grams per mole. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is this compound (1:1), while alternative naming conventions include oxan-3-amine hydrochloride, reflecting the modern IUPAC preference for the term "oxane" over "tetrahydropyran".

The compound exists in multiple stereoisomeric forms, with the (R) and (S) enantiomers being the most commonly studied variants. The (R)-enantiomer possesses the Chemical Abstracts Service (CAS) registry number 1071829-82-7, while the (S)-enantiomer carries the CAS number 1071829-81-6. The racemic mixture of the hydrochloride salt is identified by CAS number 675112-58-0, which represents the most frequently encountered form in commercial applications.

The structural characterization of this compound reveals several important features that influence its chemical and physical properties. The tetrahydropyran ring adopts a chair conformation in its lowest energy state, similar to cyclohexane, which minimizes steric interactions and maximizes stability. The amino group at the 3-position introduces a chiral center, and the stereochemistry at this position significantly affects the compound's biological activity and synthetic utility.

Spectroscopic analysis provides detailed insights into the structural features of this compound. Nuclear magnetic resonance (NMR) spectroscopy has been extensively used to characterize both the free amine and its hydrochloride salt forms. The presence of the amino group creates characteristic chemical shifts in both proton and carbon-13 NMR spectra, allowing for unambiguous identification and purity assessment. Mass spectrometry techniques, particularly electrospray ionization (ESI), have proven effective for molecular weight determination and structural confirmation, with the molecular ion peak appearing at mass-to-charge ratio values consistent with the expected molecular formula.

The InChI (International Chemical Identifier) key for the compound is RETPVBQTPDYSBS-UHFFFAOYSA-N, providing a unique digital identifier that facilitates database searches and chemical informatics applications. The SMILES (Simplified Molecular Input Line Entry System) notation C1CC(COC1)N.Cl offers a text-based representation of the molecular structure that can be processed by computational chemistry software packages.

Historical Development in Heterocyclic Chemistry

The historical development of tetrahydropyran chemistry traces back to early investigations of heterocyclic compounds in the late 19th and early 20th centuries. Tetrahydropyran itself was first synthesized through the hydrogenation of dihydropyran using Raney nickel catalyst, a method that remains a classic procedure in organic synthesis. This foundational work established the basic synthetic approaches for accessing tetrahydropyran derivatives and laid the groundwork for subsequent developments in the field.

The recognition of tetrahydropyran as a fundamental structural unit in carbohydrate chemistry significantly accelerated research interest in this heterocyclic system. The identification of the pyranose form of glucose and other sugars revealed the central importance of the tetrahydropyran ring in biological systems. This discovery prompted extensive investigations into synthetic methods for constructing tetrahydropyran rings and functionalizing them with various substituents, including amino groups.

The development of tetrahydropyran-3-amine derivatives emerged from broader efforts to synthesize amino sugar analogs and heterocyclic amino acids. Early synthetic approaches focused on the introduction of amino functionality through nucleophilic substitution reactions and reductive amination processes. These methods provided access to various tetrahydropyran-3-amine derivatives, though often with limited stereochemical control and modest yields.

Significant advances in the synthesis and application of tetrahydropyran-3-amine compounds occurred during the latter half of the 20th century, coinciding with the development of more sophisticated synthetic methodologies. The introduction of protecting group strategies, particularly the use of tetrahydropyranyl ethers as alcohol protecting groups, highlighted the synthetic utility of the tetrahydropyran ring system. This development led to increased interest in functionalized tetrahydropyran derivatives, including amino-substituted variants.

| Era | Development | Significance |

|---|---|---|

| Late 1800s-Early 1900s | Initial synthesis of tetrahydropyran | Established basic synthetic methods |

| Early-Mid 1900s | Recognition in carbohydrate chemistry | Demonstrated biological importance |

| Mid-Late 1900s | Development of protecting group chemistry | Enhanced synthetic utility |

| 1990s-2000s | Stereochemical control methods | Improved enantioselective synthesis |

| 2000s-Present | Advanced synthetic methodologies | Enabled complex molecule synthesis |

Contemporary research in tetrahydropyran-3-amine chemistry has been driven by the compound's applications in drug discovery and natural product synthesis. The development of catalytic asymmetric synthesis methods has enabled the preparation of enantiomerically pure tetrahydropyran-3-amine derivatives with high stereochemical fidelity. These advances have been particularly important for pharmaceutical applications, where stereochemistry often plays a crucial role in biological activity and therapeutic efficacy.

The integration of tetrahydropyran-3-amine motifs into complex molecular architectures has been facilitated by advances in ring-closing metathesis, metal-catalyzed cyclizations, and other modern synthetic transformations. These methodologies have expanded the scope of accessible tetrahydropyran-containing compounds and have enabled the synthesis of natural products and pharmaceutical agents that were previously challenging to prepare.

Recent investigations have also explored the use of tetrahydropyran-3-amine derivatives as building blocks for the construction of larger heterocyclic systems and as components of bioactive molecules. The compound's ability to serve as both a synthetic intermediate and a final product has made it a valuable tool in medicinal chemistry research, where it has been incorporated into various drug candidates and lead compounds.

The evolution of analytical techniques has paralleled the synthetic developments in tetrahydropyran chemistry. Modern spectroscopic methods, including high-resolution NMR spectroscopy and mass spectrometry, have enabled detailed structural characterization of complex tetrahydropyran derivatives. These analytical capabilities have been essential for understanding structure-activity relationships and optimizing synthetic methodologies.

Properties

IUPAC Name |

oxan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-5-2-1-3-7-4-5;/h5H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETPVBQTPDYSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673803 | |

| Record name | Oxan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675112-58-0 | |

| Record name | Oxan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydro-2H-pyran-3-amine hydrochloride typically involves the hydrogenation of the corresponding dihydropyran derivative. One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives in high yield and stereoselectivity .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes using catalysts such as Raney nickel or platinum. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-2H-pyran-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, often using catalysts like palladium or platinum.

Substitution: The amine group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further utilized in synthetic chemistry and pharmaceutical research .

Scientific Research Applications

Organic Synthesis

Tetrahydro-2H-pyran-3-amine hydrochloride serves as a crucial building block in organic synthesis. Its functional groups allow for the creation of complex molecules with desired properties. The compound can be utilized in:

- Asymmetric Catalysis : The chiral nature of the compound makes it a candidate for asymmetric synthesis, where it can act as a chiral catalyst to produce specific enantiomers.

Medicinal Chemistry

The compound has shown potential biological activities, making it a subject of interest in drug development:

- Biological Activity : Preliminary studies indicate that this compound can interact with various biological targets, potentially leading to the development of new therapeutic agents .

Pharmacological Studies

Research has explored its efficacy as a selective antagonist for kappa opioid receptors (KOR), which are implicated in neuropsychiatric disorders. For instance, compounds derived from this compound have been tested for their pharmacokinetic profiles and therapeutic effects in animal models .

Case Study 1: Kappa Opioid Receptor Antagonism

A study evaluated the pharmacodynamic effects of derivatives of this compound on KORs. The findings indicated robust efficacy in antagonizing KOR agonist-induced effects, suggesting its potential utility in treating conditions linked to dynorphin dysregulation .

Case Study 2: Asymmetric Synthesis

Research demonstrated the application of this compound in asymmetric synthesis processes, showcasing its ability to direct reactions toward specific products, thereby enhancing yield and selectivity.

Mechanism of Action

The mechanism of action of tetrahydro-2H-pyran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can hydrolyze the second messenger cAMP, which is a key regulator of many physiological processes . This hydrolysis affects various signaling pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between tetrahydro-2H-pyran-3-amine hydrochloride and its analogues:

Key Observations :

- Methyl groups (e.g., cis-3-methyl derivative ) improve stereochemical diversity for chiral synthesis.

- Salt Forms : Hydrochloride salts dominate due to improved crystallinity and solubility, critical for pharmacokinetics .

- Enantiomeric Specificity : The (R)- and (S)-enantiomers of this compound are distinct in synthetic routes and biological activity, as seen in their use for asymmetric catalysis and enzyme inhibition .

Research Findings and Trends

- Chiral Resolution : Enantiomeric separation of (R)- and (S)-tetrahydro-2H-pyran-3-amine hydrochloride is critical for asymmetric synthesis, as evidenced by their distinct CAS registrations and supplier listings .

- Safety Profiles : Hazard statements (H302, H315, H319) for the parent compound underscore the need for careful handling, contrasting with fewer hazards reported for carboxamide derivatives .

- Emerging Analogues : Derivatives like 4-(piperidin-1-yl)tetrahydro-2H-pyran-3-amine dihydrochloride () suggest expanding applications in multi-target drug design.

Biological Activity

Tetrahydro-2H-pyran-3-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 137.61 g/mol. Its structure features a tetrahydropyran ring, which is significant for its biological interactions and solubility properties, making it suitable for various applications in biological and chemical research.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, primarily involving the hydrogenation of corresponding dihydropyran derivatives. Common synthetic routes include:

- Platinum-Catalyzed Hydroalkoxylation : This method tolerates various substitution patterns and functional groups, yielding high purity products.

- Hydrochloric Acid Reaction : The reaction of (S)-tert-butyl tetrahydro-2H-pyran-3-ylcarbamate with hydrochloric acid in methanol produces the hydrochloride salt with high enantiomeric excess .

Biological Activity

This compound exhibits notable biological activities, particularly in pharmacology. Key areas of research include:

1. Enzyme Inhibition :

- It has been studied as an inhibitor of cytochrome P450 enzymes, notably CYP3A4, which is crucial for drug metabolism .

- The compound's mechanism of action involves modulating enzyme activity, which can influence various biochemical pathways.

2. Neuropharmacological Effects :

- Research indicates its potential to modulate neurotransmitter systems, making it a candidate for treating neurological disorders .

- It has shown promise in enhancing the efficacy of antidepressant therapies by acting on monoamine transporters .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

The compound’s mechanism involves interaction with specific molecular targets, primarily enzymes and receptors involved in neurotransmitter regulation. It may hydrolyze second messenger cyclic AMP (cAMP), which plays a critical role in various physiological processes .

Applications in Medicine

Given its biological activities, this compound is being explored for several therapeutic applications:

- Neurological Disorders : Potential use in treating conditions such as depression and anxiety by modulating neurotransmitter levels.

- Cancer Therapy : As an enzyme inhibitor, it may enhance the efficacy of existing cancer treatments by targeting specific pathways involved in tumor growth.

Q & A

Q. How is this compound utilized in prodrug development?

- The amine group serves as a conjugation site for prodrug moieties (e.g., ester or carbamate linkers), enhancing solubility or targeting. Stability assays in plasma simulate release kinetics of active drugs .

Q. What role does this compound play in fragment-based drug discovery (FBDD)?

- As a scaffold, its rigid tetrahydropyran ring and amine functionality enable fragment growing/merging. SPR or MST (Microscale Thermophoresis) quantifies fragment binding to targets like kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.